N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide
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Overview
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is a chiral amide compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group and two phenyl groups attached to an ethyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with acetic anhydride under mild conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by an acetamide group. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted amides, depending on the reagents and conditions used .
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2S)-2-Aminocyclohexyl)acetamide
- N-(1-Phenylprop-2-yn-1-yl)acetamide
- (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
Uniqueness
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various specialized applications, particularly in the synthesis of chiral drugs and materials .
Biological Activity
N-((1S,2S)-2-Amino-1,2-diphenylethyl)acetamide, also known as FPL 13950, is a chiral compound with significant biological activity. Its unique structural features, including an acetamide functional group attached to a diphenylethylamine backbone, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its implications for medicinal chemistry.
Structural Characteristics
This compound is characterized by:
- Chirality : The (1S,2S) configuration enhances its binding specificity.
- Hydrophobic Nature : The presence of two phenyl groups influences its interaction with biological membranes and targets.
Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(1R,2R)-2-amino-1,2-diphenylethanol | Similar diphenylethyl structure | Lacks acetamide group |
N-(4-methylphenyl)-N-(phenyl)acetamide | Contains phenyl groups | Different substitution pattern |
N-(3-bromophenyl)-N-(phenyl)acetamide | Bromine substitution on phenyl | Different reactivity profile |
The distinctiveness of this compound lies in its chiral configuration combined with the acetamide functionality, enhancing its potential for specific interactions with biological targets compared to similar compounds.
The biological activity of this compound has been explored through various studies that highlight its interactions with enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in target proteins, influencing their activity.
- Hydrophobic Interactions : Its hydrophobic nature allows it to interact effectively with lipid membranes and hydrophobic pockets in proteins.
These interactions may lead to inhibition or modulation of enzyme activity, making it a candidate for therapeutic applications.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties. In vivo experiments have shown a reduction in tumor growth in various cancer models:
- Epidermoid-Nasopharyngeal Carcinoma : Significant reduction in tumor volume was observed when treated with this compound.
- Colon Cancer Models : The compound displayed efficacy in reducing tumor growth in xenograft models.
These findings indicate its potential as an adjunctive treatment in cancer therapies.
Neuroprotective Effects
Research has also indicated that this compound possesses neuroprotective properties. Studies demonstrated:
- Protection Against Ischemia : In rodent models of hypoxia and ischemia, treatment with this compound extended survival times and preserved neuronal integrity.
- Anticonvulsant Activity : It showed efficacy in reducing seizure frequency and severity in animal models.
These properties suggest its potential use in treating neurodegenerative disorders.
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics against pathogens like E. faecalis and K. pneumoniae.
This underscores its potential as a novel antibacterial agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Anticancer Efficacy : A study reported significant tumor regression in mice treated with the compound alongside radiation therapy.
- Mechanism : Increased endoplasmic reticulum stress leading to apoptosis during treatment was observed.
-
Neuroprotective Studies : Research indicated that FPL 13950 could protect CA1 pyramidal neurons from ischemic damage.
- Findings : Significant preservation of neuronal function was noted in treated rodents post-hypoxia.
- Antibacterial Evaluations : Comparative studies showed that the compound exhibited comparable inhibition zones to established antibiotics against tested organisms.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]acetamide |
InChI |
InChI=1S/C16H18N2O/c1-12(19)18-16(14-10-6-3-7-11-14)15(17)13-8-4-2-5-9-13/h2-11,15-16H,17H2,1H3,(H,18,19)/t15-,16-/m0/s1 |
InChI Key |
PQNDJAHEUONIIZ-HOTGVXAUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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